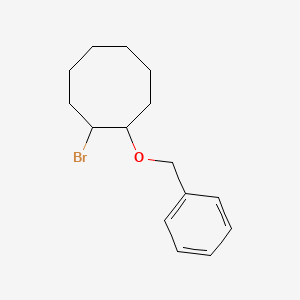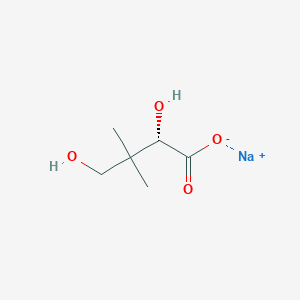![molecular formula C10H16N4 B13073025 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine](/img/structure/B13073025.png)
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({bicyclo[221]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine is a compound that features a unique bicyclic structure combined with a triazole ring
Méthodes De Préparation
The synthesis of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine typically involves multiple steps. One common synthetic route starts with the preparation of the bicyclo[2.2.1]heptane derivative, which is then functionalized to introduce the triazole ring. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and advanced purification techniques to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound, resulting in different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases and conditions.
Industry: It is used in the development of new polymers and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine stands out due to its unique bicyclic structure and the presence of the triazole ring. Similar compounds include:
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but may lack the triazole ring, leading to different chemical and biological properties.
Triazole derivatives: These compounds contain the triazole ring but may have different substituents, affecting their reactivity and applications
The uniqueness of 1-({bicyclo[22
Propriétés
Formule moléculaire |
C10H16N4 |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
1-(2-bicyclo[2.2.1]heptanylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H16N4/c11-10-12-6-14(13-10)5-9-4-7-1-2-8(9)3-7/h6-9H,1-5H2,(H2,11,13) |
Clé InChI |
QYEHAWNQYUUYSO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2CN3C=NC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


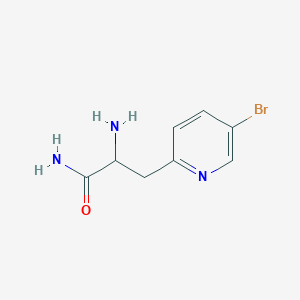

amine](/img/structure/B13072959.png)
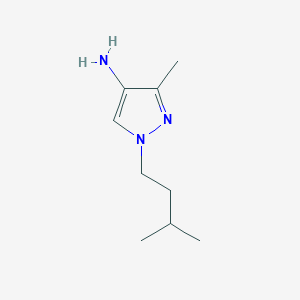
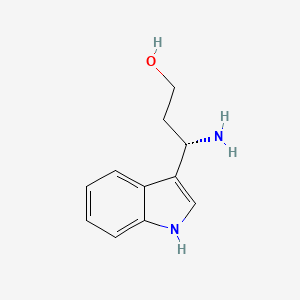


![6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13072995.png)
